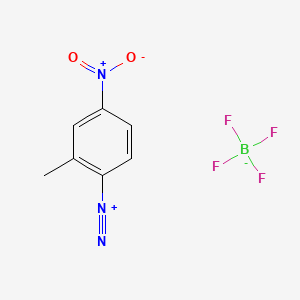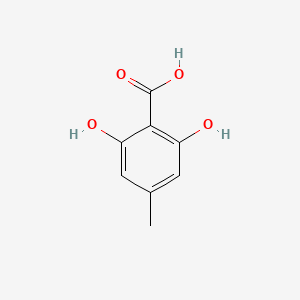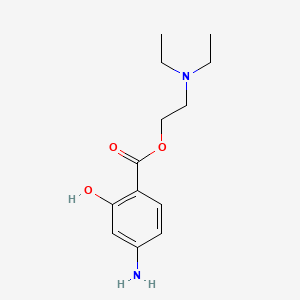
9-Decenal
Übersicht
Beschreibung
9-Decenal is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a mono-isotopic mass of 154.135757 Da . It is also known by other names such as Costenal and Dec-9-enal .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . It has a density of 0.8±0.1 g/cm3, a boiling point of 220.2±19.0 °C at 760 mmHg, and a flash point of 83.5±10.6 °C .
Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a density of 0.8±0.1 g/cm3, a boiling point of 220.2±19.0 °C at 760 mmHg, and a flash point of 83.5±10.6 °C . It also has a molar refractivity of 48.3±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 186.0±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Katalyse in der chemischen Synthese
9-Decenal wird in katalytischen Prozessen zur Synthese verschiedener organischer Verbindungen eingesetzt. Seine Rolle bei der Oxidation von Alkoholen zu Aldehyden ist signifikant, insbesondere in Mikroreaktoren, wo es eine verbesserte Leistung und Selektivität zeigt . Diese Anwendung ist entscheidend für die Entwicklung von Zwischenprodukten für Pharmazeutika, Agrochemikalien und Duftstoffe.
Geschmacks- und Duftstoffindustrie
In der Geschmacks- und Duftstoffindustrie wird this compound wegen seines starken Zitrusgeruchs geschätzt. Es wird als Hauptbestandteil zur Kreation von Zitrus- und Fruchtaromen in Parfüms und als Aromastoff in Lebensmitteln und Getränken verwendet, was zur sensorischen Qualität von Konsumgütern beiträgt .
Agrochemische Forschung
Die Wirksamkeit der Verbindung in der katalytischen Synthese erstreckt sich auf die Agrochemie, wo sie an der Herstellung von Pestiziden oder Herbiziden beteiligt sein kann. Ihr Potenzial als Insektenlockstoff könnte auch für die Entwicklung umweltfreundlicher Schädlingsbekämpfungslösungen genutzt werden .
Lebensmittel- und Getränkeerhöhungen
Als Aromastoff fügt this compound verschiedenen Lebensmittel- und Getränkeprodukten eine distinctive Zitrusnote hinzu. Seine Anwendung in diesem Bereich ist entscheidend für die Verbesserung des Geschmacks- und Geruchsprofils von Konsumgütern und macht es zu einem wertvollen Bestandteil der Lebensmittelindustrie .
Kosmetik- und Körperpflegeprodukte
In Kosmetika wird this compound wegen seiner Parfümeigenschaften eingesetzt. Es verleiht einer Vielzahl von Körperpflegeprodukten, von Lotionen und Cremes bis hin zu Shampoos und Seifen, einen frischen, zitrischen Duft und verbessert so die Benutzererfahrung mit seinem angenehmen Duft .
Wirkmechanismus
Target of Action
9-Decenal, also known as dec-9-enal, is primarily used in the fragrance industry . It is a concentrated aromatic ingredient that is used in fragrance compounds according to legal and IFRA guidelines . The primary targets of this compound are the olfactory receptors in the nose, where it contributes to the overall scent of the product it is included in .
Mode of Action
The mode of action of this compound involves its interaction with olfactory receptors. When inhaled, the this compound molecules bind to these receptors, triggering a nerve signal to the brain that is interpreted as a specific scent . This interaction and the resulting changes contribute to the aromatic properties of the products in which this compound is used .
Biochemical Pathways
This compound belongs to the class of organic compounds known as medium-chain aldehydes . These are aldehydes with a chain length containing between 6 and 12 carbon atoms .
Pharmacokinetics
Given its use in fragrances, it can be inferred that this compound is likely absorbed through the skin and possibly the respiratory tract . Its distribution, metabolism, and excretion would depend on these routes of absorption .
Result of Action
The primary result of this compound’s action is the production of a specific scent when used in fragrance compounds . This scent is perceived when the compound interacts with olfactory receptors, leading to the perception of a specific smell . On a molecular level, this involves the binding of this compound to specific receptors and the triggering of a nerve signal to the brain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the strength and longevity of its scent can be affected by the concentration of this compound in a product, the presence of other fragrances, and the specific formulation of the product . Additionally, factors such as temperature, pH, and light exposure could potentially affect the stability of this compound .
Safety and Hazards
Zukünftige Richtungen
The future directions of 9-Decenal research could involve its use in the flavor, pharmaceutical, agrochemical, and fragrance industries . For instance, the selective oxidation of 9-decen-1-ol to this compound has been realized in silicon/glass microreactors under the impact of a specific catalyst . This opens up new possibilities for process optimization and scale-up .
Biochemische Analyse
Biochemical Properties
9-Decenal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in lipid metabolism. For instance, this compound can be a substrate for aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid. Additionally, it may interact with proteins involved in cell signaling pathways, influencing their activity through covalent modifications .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent adducts with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. This can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and other chemical transformations over extended periods. These changes can impact its biological activity and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid, which can then enter various metabolic pathways. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in lipid biosynthesis and degradation. This can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as its concentration in specific tissues or organelles can influence its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular distribution of this compound can impact its interactions with enzymes and other biomolecules, thereby influencing its overall biological effects .
Eigenschaften
IUPAC Name |
dec-9-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSQWLDTSOVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052072 | |
| Record name | 9-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; aroma of cooked meat | |
| Record name | 9-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
211.00 °C. @ 760.00 mm Hg | |
| Record name | 9-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in most non-polar solvents, soluble (in ethanol) | |
| Record name | 9-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.849 | |
| Record name | 9-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
39770-05-3 | |
| Record name | 9-Decenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39770-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Decenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-decenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DECENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E4C80798Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 9-decenal primarily known for in a biological context?
A1: this compound is primarily recognized as a volatile organic compound responsible for some food aromas. For example, it's found in yogurt and contributes to its characteristic smell []. Interestingly, this compound is also a key component in the synthesis of Caminoside A, a novel antimicrobial glycolipid isolated from a marine sponge []. This glycolipid is the first discovered bacterial type III secretion inhibitor, highlighting a potential therapeutic avenue for this compound derivatives.
Q2: Are there any efficient synthetic methods to produce this compound?
A2: Yes, researchers have developed a novel method for synthesizing this compound from readily available starting materials. One approach involves the dehomologation of aldehydes via oxidative cleavage of silyl enol ethers. In this process, 1-[(trimethylsilyl)oxy]-1,10-undecadiene, which contains both an enol moiety and a terminal double bond, undergoes selective oxidation to yield this compound with high selectivity [].
Q3: Has this compound been utilized in any catalytic applications?
A3: this compound, specifically its alcohol form, 9-decen-1-ol (Rosalva), is used as a precursor in a catalytic oxidation reaction to produce this compound (Costenal) []. This reaction is of particular interest in the fragrance industry. Researchers have shown that porous silicon-supported silver catalysts in microstructured reactors significantly enhance the performance of this oxidation reaction, achieving high conversion and selectivity to Costenal [].
Q4: Is there any research regarding the use of this compound in complex molecule synthesis?
A4: Yes, this compound serves as a crucial starting material in the total synthesis of Caminoside A []. This complex molecule, with potential antimicrobial properties, requires a multi-step synthesis (57 steps in total), highlighting the versatility of this compound as a building block in organic chemistry.
Q5: Are there any studies focusing on the metabolic fate of this compound derivatives?
A5: Research has focused on fluorine-labeled derivatives of fatty acids, including a this compound derivative, as potential myocardial imaging agents []. These studies, while not directly investigating this compound itself, provide insights into how modifications to the molecule's structure can influence its distribution and metabolic fate in biological systems. For instance, the introduction of fluorine atoms at specific positions can alter the molecule's uptake by the myocardium and its susceptibility to metabolic defluorination [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



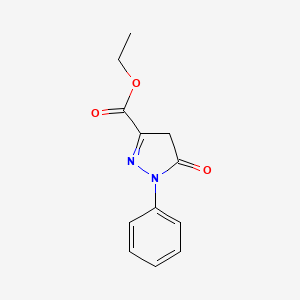
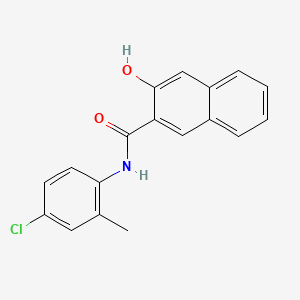
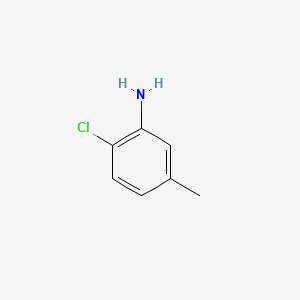
![Benzo[b]naphtho[1,2-d]furan](/img/structure/B1583413.png)
![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)

